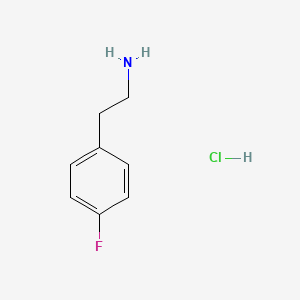

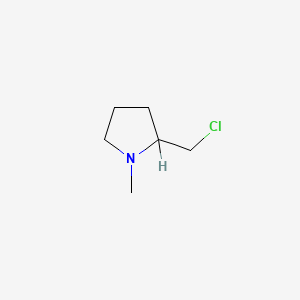

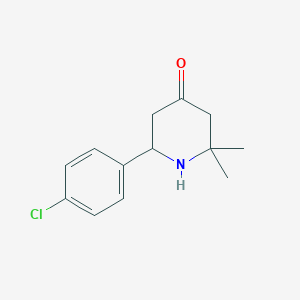

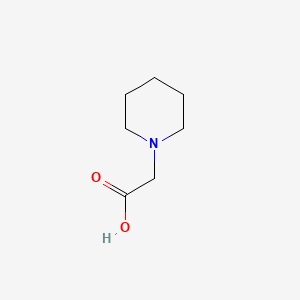

![molecular formula C6H6N4 B1295693 [1,2,4]Triazolo[4,3-a]pyridin-3-amine CAS No. 767-62-4](/img/structure/B1295693.png)

[1,2,4]Triazolo[4,3-a]pyridin-3-amine

Vue d'ensemble

Description

[1,2,4]Triazolo[4,3-a]pyridin-3-amine is a compound that has garnered interest due to its structural and optical properties, as well as its potential applications in various fields such as medicinal chemistry and materials science. The compound is characterized by the presence of a triazole ring fused to a pyridine ring, with an amine group at the 3-position of the pyridine ring.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines can be achieved through various methods. One efficient approach involves a palladium-catalyzed chemoselective monoarylation of hydrazides with 2-chloropyridine, followed by dehydration under microwave irradiation to yield a variety of analogues with different substituents at the 3-position . Another metal-free synthetic strategy for related structures utilizes phenyliodine bis(trifluoroacetate)-mediated intramolecular oxidative N-N bond formation, which features short reaction times and high yields .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-a]pyridin-3-amine has been elucidated using various spectroscopic techniques and computational methods. X-ray diffraction (XRD) studies have shown that the compound crystallizes in the monoclinic space group P21/n, with molecules linked via N–H⋯N hydrogen bonds forming a R22(8) graph. The vibrational spectra were analyzed using the B3LYP/6-311G(2d,2p) approach, and the observed bands were assigned to their respective normal modes based on PED calculations .

Chemical Reactions Analysis

The reactivity of [1,2,4]triazolo[4,3-a]pyridin-3-amine and related structures can be explored through various chemical reactions. For instance, substitution reactions of amino-triazolopyridines can lead to hydroxyalkylpyridines or brominated derivatives, with the anions from these amines being ambident, allowing for acylation on nitrogen or alkylation on nitrogen or carbon . These reactions can be used to synthesize a wide range of functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[4,3-a]pyridin-3-amine have been studied in detail. The compound's FTIR and FT-Raman spectra were recorded, and the stability was assessed using NBO analysis. Optical properties such as electron absorption and luminescence spectra were measured, and the Stokes shifts for the triazole and pyridine rings were determined. The calculated singlet, triplet, HOMO, and LUMO electron energies were used to discuss the spectroscopic findings .

Applications De Recherche Scientifique

Structural and Optical Properties

[1,2,4]Triazolo[4,3-a]pyridin-3-amine has been studied for its structural and spectroscopic properties. Using Fourier-transform infrared spectroscopy (FTIR), FT-Raman spectroscopy, and X-ray diffraction (XRD), the molecular structure and vibrational spectra were analyzed. This compound demonstrated significant stability and exhibited notable electron absorption and luminescence spectra, with distinct Stokes shifts for triazole and pyridine rings, highlighting its potential in optical applications (Dymińska et al., 2022).

Electroluminescent Properties for Organic LEDs

The compound has been used to create bipolar red host materials for red phosphorescent organic light-emitting diodes (PhOLEDs). It enhances electron transport, while its derivatives improve hole transport. Devices using these materials showed promising electroluminescent performance, including high external quantum efficiencies and luminance, indicating its utility in display technology (Kang et al., 2017).

Synthesis and Biological Activities

Various methods for synthesizing [1,2,4]Triazolo[4,3-a]pyridin-3-amine derivatives have been explored, given their importance in bio-medicinal chemistry. These derivatives exhibit a range of biological activities including antimicrobial, antiviral, antifungal, anticancer, and gastrointestinal effects. This compound also impacts glutamate, which is significant in treating neurological and psychiatric disorders (Gandikota et al., 2017).

Herbicidal Activity

Novel derivatives of [1,2,4]Triazolo[4,3-a]pyridin-3-amine have shown significant herbicidal activity. Some synthesized compounds demonstrated high efficacy against a broad spectrum of vegetation. These findings suggest potential agricultural applications for this class of compounds (Liu et al., 2015).

Pharmaceutical Applications

Its derivatives are utilized in the pharmaceutical industry due to their biological activity. Studies on the synthesis and X-ray structure of these compounds contribute to our understanding of their potential pharmaceutical applications (El-Kurdi et al., 2021).

Propriétés

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZQAIFOXJOCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227497 | |

| Record name | (1,2,4)Triazolo(4,3-a)pyridin-3(2H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[4,3-a]pyridin-3-amine | |

CAS RN |

767-62-4 | |

| Record name | (1,2,4)Triazolo(4,3-a)pyridin-3(2H)-imine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 767-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,2,4)Triazolo(4,3-a)pyridin-3(2H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,2,4]triazolo[4,3-a]pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.